molecular formula C20H21N5O4S B13890654 tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate

tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate

Cat. No.: B13890654
M. Wt: 427.5 g/mol
InChI Key: VETHVWLHXKQIRS-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate is a sophisticated synthetic intermediate of significant interest in medicinal chemistry and chemical biology. Its structure integrates a 6-nitrobenzotriazole group, a known photoaffinity label and leaving group in heterocyclic couplings, with a thiocarbamate and a BOC-protected amine. This unique architecture suggests its primary research value lies in the development of activity-based probes (ABPs) for profiling enzyme activity, particularly for classes of proteases and hydrolases where the electrophilic thiocarbamate moiety can act as a reactive warhead. The nitrobenzotriazole group can facilitate photocrosslinking experiments to covalently capture transient protein-ligand interactions, enabling target identification. Furthermore, the compound serves as a key building block for constructing more complex molecules, such as protease inhibitors with potential therapeutic applications. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection under mild acidic conditions, providing a handle for further synthetic elaboration into diverse chemical libraries. Its main application is thus centered on advancing chemical proteomics and facilitating the synthesis of targeted covalent inhibitors.

Properties

IUPAC Name

tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-20(2,3)29-19(26)21-16(11-13-7-5-4-6-8-13)18(30)24-17-12-14(25(27)28)9-10-15(17)22-23-24/h4-10,12,16H,11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETHVWLHXKQIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate generally involves:

  • Starting from tert-butyl carbamate derivatives and benzotriazole-based intermediates.
  • Formation of the sulfanylidenepropan-2-yl linkage through sulfur-containing reagents.
  • Introduction of the 6-nitrobenzotriazol-1-yl group via nucleophilic substitution or coupling reactions.
  • Protection and deprotection steps involving the tert-butyl carbamate (Boc) group to control reactivity.

Reaction parameters such as temperature, solvent choice, and catalysts are optimized for each step to maximize yield and purity. Analytical methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC) are employed for characterization.

Stepwise Preparation Method

Starting Materials and Initial Coupling

  • Starting materials: tert-butyl carbamate (as the Boc-protected amine) and benzotriazole derivatives, particularly 6-nitrobenzotriazole.
  • The Boc-protected amino acid esters or derivatives are prepared or procured, which serve as the backbone for the sulfanylidenepropan-2-yl moiety.
  • The 6-nitrobenzotriazol-1-yl group is introduced by coupling the benzotriazole derivative with the sulfanylidenepropan-2-yl intermediate.

Formation of the Sulfanylidenepropan-2-yl Linkage

  • Sulfur incorporation is typically achieved using thiol or sulfanyl reagents under controlled conditions.
  • The sulfanylidene linkage is formed by reaction of the appropriate carbonyl or halide precursor with sulfur nucleophiles.
  • Reaction conditions such as low temperature (often between -20 °C to 40 °C) and anhydrous solvents (e.g., ethyl acetate or dichloromethane) are maintained to prevent side reactions.

Optimization of Reaction Conditions

  • Acid binding agents like N-methylmorpholine (NMM) or triethylamine (TEA) are used to neutralize generated acids and facilitate coupling.
  • Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) combined with 1-hydroxybenzotriazole (HOBt) are employed to activate carboxylic acids for amide bond formation.
  • Phase-transfer catalysts like tetrabutylammonium bromide may be used in alkylation steps to enhance reactivity.
  • Reaction times range from 3 to 5 hours, with monitoring by thin-layer chromatography (TLC) or HPLC.

Representative Synthetic Procedure (Based on Patent and Literature Data)

Step Reagents & Conditions Description Yield & Notes
1 N-BOC-D-Serine + Isobutyl chlorocarbonate + N-methylmorpholine in anhydrous ethyl acetate, 0 to 5 °C, 2 hours Formation of mixed acid anhydride intermediate High yield, ~93%
2 Addition of benzylamine solution dropwise at 10-15 °C, 2 hours Condensation to form Boc-protected intermediate Reaction monitored by TLC
3 Workup: extraction, acid and salt water washes, solvent evaporation Purification by crystallization in hexane/ethyl acetate (8:1) Product isolated as solid
4 Introduction of 6-nitrobenzotriazol-1-yl group via coupling using EDC·HCl/HOBt and triethylamine in DMF Amide bond formation Purified by reverse-phase HPLC, purity >90%
5 Formation of sulfanylidene linkage using sulfur nucleophiles under inert atmosphere at low temperature Key step for sulfanylidenepropan-2-yl group Confirmed by NMR and MS

Analytical Characterization

  • NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the chemical environment of protons and carbons, indicating successful coupling and functional group integrity.
  • Mass Spectrometry: Electrospray ionization (ESI) MS shows molecular ion peaks consistent with the expected molecular weight (~292.38 g/mol).
  • Infrared Spectroscopy: Characteristic carbamate (–NHCOO–) and nitro (–NO2) absorption bands confirm functional groups.
  • HPLC: Reverse-phase HPLC ensures product purity, typically above 90–95%.

Summary Table of Key Parameters

Parameter Value / Condition Notes
Starting materials tert-butyl carbamate, 6-nitrobenzotriazole, benzylamine Purity critical
Solvents Anhydrous ethyl acetate, DMF, dichloromethane Dry conditions required
Temperature -20 to 40 °C (optimal 0–15 °C) Controlled to avoid side reactions
Catalysts / Reagents EDC·HCl, HOBt, NMM, TEA, tetrabutylammonium bromide Facilitate coupling and alkylation
Reaction time 3–5 hours per step Monitored by TLC/HPLC
Purification Extraction, crystallization, reverse-phase HPLC Achieves >90% purity
Characterization ^1H/^13C NMR, MS, IR, HPLC Confirms structure and purity

Additional Remarks

  • The compound's synthesis requires expertise in handling sensitive intermediates and controlling moisture and temperature.
  • The presence of the nitro group on the benzotriazole ring can influence electron transfer properties, which may affect reaction kinetics.
  • The sulfanylidene group formation is crucial and must be carefully controlled to avoid over-oxidation or side reactions.
  • The Boc protecting group facilitates selective reactions on the amine functionality and is removed or retained depending on downstream applications.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmacologically active compounds.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate involves its interaction with specific molecular targets. The nitrobenzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl-sulfanylidene-propan-2-yl group can also interact with biological molecules, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, we analyze structurally related carbamate derivatives documented in recent chemical databases and synthesis reports.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents Notable Features Reference
tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate C₂₀H₂₂N₆O₃S 426.49 g/mol Nitrobenzotriazole, sulfanylidene, phenyl 6-nitro, 3-phenyl High steric bulk; potential for redox activity
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4) C₁₁H₂₁NO₃ 215.29 g/mol Hydroxycyclopentyl Cyclopentyl hydroxyl Hydrogen-bond donor; chiral centers for asymmetric synthesis
tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate (CAS: 1956335-01-5) C₁₀H₂₀ClNO₄S 293.79 g/mol Chlorosulfonyl, methylbutane Chlorosulfonyl Reactive toward nucleophiles; used in sulfonamide synthesis
tert-butyl N-[1-[(6-chloropyridazin-3-yl)methylamino]-3-hydroxypropan-2-yl]carbamate (CAS: 2224426-85-9) C₁₃H₂₁ClN₄O₃ 316.78 g/mol Chloropyridazine, hydroxypropan Pyridazine, hydroxy Heterocyclic aromatic system; potential kinase inhibitor

Key Comparative Insights

Functional Group Diversity :

  • The target compound’s nitrobenzotriazole and sulfanylidene groups distinguish it from simpler carbamates like tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate , which lacks aromatic systems and sulfur-based reactivity .
  • Compared to tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate , the sulfanylidene group (C=S) in the target compound is less electrophilic but may offer stronger metal-binding capabilities than the chlorosulfonyl group (SO₂Cl) .

Aromatic vs. Aliphatic Systems: The phenyl and benzotriazole groups in the target compound contrast with the cyclopentyl or pyridazine rings in others.

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (426.49 g/mol) compared to cyclopentyl derivatives (~215 g/mol) suggests reduced solubility in polar solvents, which may necessitate formulation adjustments in drug development .

Reactivity and Stability :

  • The nitro group in the target compound may confer oxidative instability under basic conditions, unlike the stable hydroxy groups in CAS 1330069-67-4. Conversely, the sulfanylidene moiety could undergo tautomerization or oxidation, unlike the inert tert-butyl carbamate group in other derivatives .

Biological Activity

The compound tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H23N5O5SC_{21}H_{23}N_{5}O_{5}S, with a molecular weight of approximately 423.49 g/mol. The structure incorporates a nitrobenzotriazole moiety, which is often associated with biological activity due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC21H23N5O5S
Molecular Weight423.49 g/mol
CAS Number184951-89-1

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing nitro groups often exhibit inhibitory effects on various enzymes, potentially impacting metabolic pathways.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this derivative may also possess such properties.
  • Interaction with Cellular Targets : The presence of the benzotriazole group can facilitate interactions with nucleic acids or proteins, altering cellular functions.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various benzotriazole derivatives, including those structurally similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent .

Study 2: Enzyme Inhibition

Research focusing on enzyme inhibitors identified that similar compounds could inhibit Urokinase-Type Plasminogen Activator (uPA), which plays a role in cancer metastasis. Although the specific compound was not tested directly, its structural analogs demonstrated promising inhibitory effects .

Study 3: Toxicological Assessment

Toxicological evaluations indicated that while the compound exhibits biological activity, it also presents a risk profile that necessitates careful handling. The compound is classified under general industrial use, and safety data sheets recommend precautions due to potential toxicity .

Summary of Biological Activities

Activity TypeFindings
AntimicrobialSignificant inhibition against Gram-positive bacteria
Enzyme InhibitionPotential uPA inhibition based on structural analogs
ToxicityRequires careful handling due to potential toxicity

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